molecular formula C8H7N3O2 B2997904 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid CAS No. 1501435-10-4

3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid

Cat. No. B2997904
CAS RN: 1501435-10-4
M. Wt: 177.163
InChI Key: QGWLKUFLLVCCTP-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine . It specifically prevents formalin-induced tonic pain .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid, has been reported . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .

Scientific Research Applications

I have conducted a search for scientific research applications of “3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid”. Here is a comprehensive analysis focusing on unique applications:

Inhibition of D-Amino Acid Oxidase (DAO)

This compound is a potent and selective inhibitor of DAO, which is also known as DAAO, DAMOX, and OXDA. It protects DAO cells from oxidative stress induced by D-Serine and specifically prevents formalin-induced tonic pain .

Synthesis of 5-Cyano-1H-Pyrazolo[3,4-b]pyridine Skeleton

A novel [3 + 1 + 1 + 1] cyclization reaction has been established for the synthesis of compounds based on a 5-cyano-1H-pyrazolo[3,4-b]pyridine skeleton from aryl methyl ketones, malononitrile, and 5-aminopyrazoles. This iodine-mediated process allows direct cleavage of the C–C bond of malononitrile to generate a cyano group .

Synthesis of Biomedical Compounds

The compound serves as a starting material for the synthesis of 3-methyl and 3-unsubstituted 4,6-disubstituted 1H-pyrazolo[3,4-b]pyridines, which have potential biomedical applications .

Synthetic Strategies and Approaches

Comprehensive data from 2017 to 2021 on synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives are systematized according to the method to assemble the pyrazolopyridine system. The advantages and drawbacks of these methods are considered .

Recent Advances in Synthesis

Recent advances in synthesis involve accessing Pyrazolo[3,4-b]pyridines (PPys) from appropriately functionalized pyridines where the pyrazole ring is formed or starting from substituted pyrazoles in which the pyridine ring is constructed. It is also possible to introduce functional groups during the ring construction or by subsequent modifications .

properties

IUPAC Name

3-methyl-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-4-5-2-6(8(12)13)9-3-7(5)11-10-4/h2-3H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWLKUFLLVCCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(N=CC2=NN1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid

CAS RN

1501435-10-4
Record name 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid
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